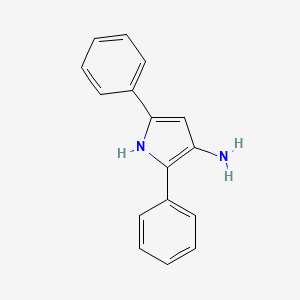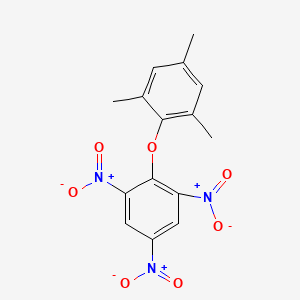![molecular formula C22H14N2O2 B14717897 6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione CAS No. 15315-18-1](/img/structure/B14717897.png)
6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione typically involves multi-step organic reactions. One common method involves the use of azaarenes and α,β-unsaturated aldehydes. The reactions are catalyzed by amine and N-heterocyclic carbene (NHC) relay catalysis via Michael addition and [3+2] cycloaddition . The reaction conditions often include the use of 4-dimethylaminopyridine (DMAP) as a base and (diacetoxyiodo)benzene (PIDA) as an oxidant in toluene at room temperature .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar multi-step synthesis processes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogens, alkyl groups, and nitro groups can be introduced using reagents like halogens (Cl₂, Br₂), alkyl halides, and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For instance, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[1,2-a]quinolines: These compounds share a similar core structure and have been studied for their biological activities.
Imidazo[1,2-a]quinoxalines: Known for their anticancer and antimicrobial properties.
Quinolines: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione is unique due to its specific ring structure and the presence of both amino and keto functional groups
Propriétés
Numéro CAS |
15315-18-1 |
|---|---|
Formule moléculaire |
C22H14N2O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
6-(2-aminophenyl)indeno[1,2-c]isoquinoline-5,11-dione |
InChI |
InChI=1S/C22H14N2O2/c23-17-11-5-6-12-18(17)24-20-14-8-2-3-9-15(14)21(25)19(20)13-7-1-4-10-16(13)22(24)26/h1-12H,23H2 |
Clé InChI |
RFRQLHAASBLMJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)C5=CC=CC=C5N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


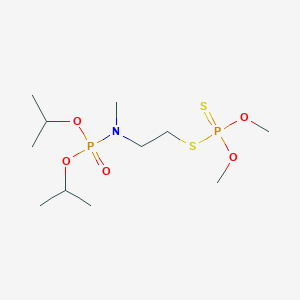
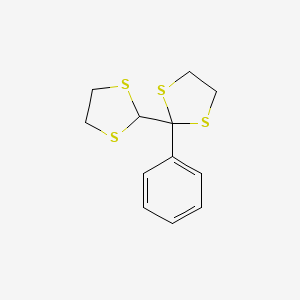
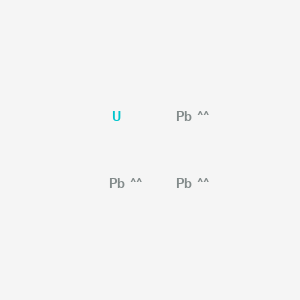

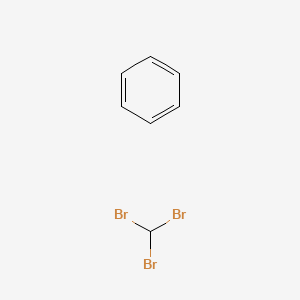
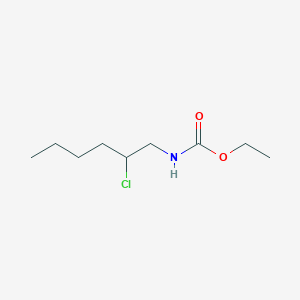
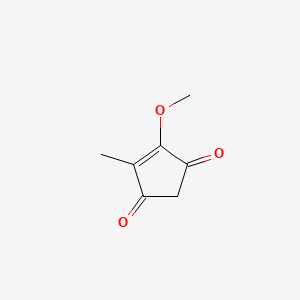
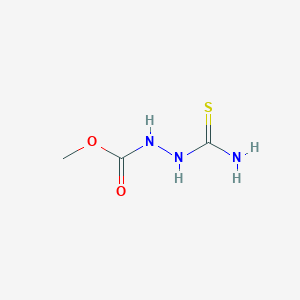
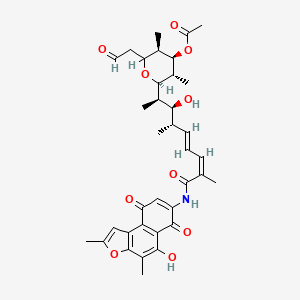
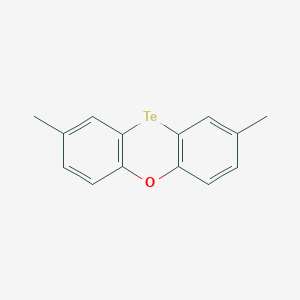
![5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14717883.png)

